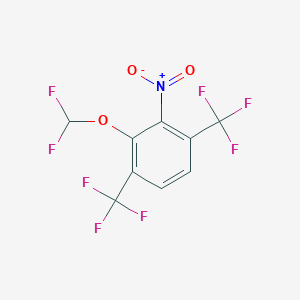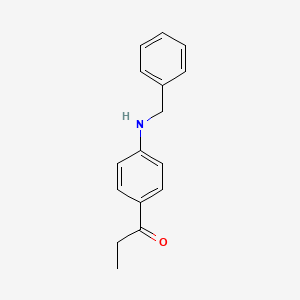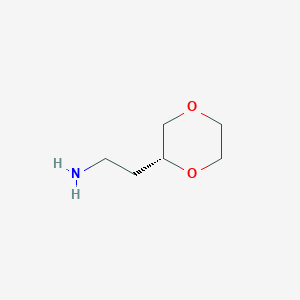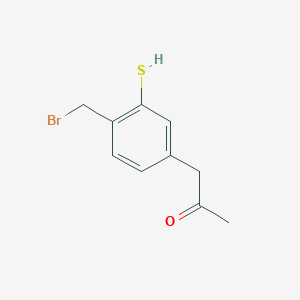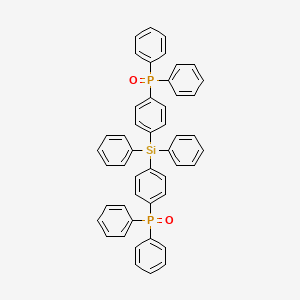
((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) typically involves the reaction of diphenylsilane with 4-bromophenylphosphine oxide under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted phosphine oxides and phosphines, depending on the specific reagents and conditions used .
Scientific Research Applications
((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) include:
- Triphenylphosphine oxide
- Diphenylphosphine oxide
- Tetraphenylsilane
Uniqueness
What sets ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) apart is its unique structure, which combines the properties of both phosphine oxides and silanes. This dual functionality makes it particularly useful in optoelectronic applications, where it can enhance the performance and stability of OLEDs .
Properties
Molecular Formula |
C48H38O2P2Si |
|---|---|
Molecular Weight |
736.8 g/mol |
IUPAC Name |
bis(4-diphenylphosphorylphenyl)-diphenylsilane |
InChI |
InChI=1S/C48H38O2P2Si/c49-51(39-19-7-1-8-20-39,40-21-9-2-10-22-40)43-31-35-47(36-32-43)53(45-27-15-5-16-28-45,46-29-17-6-18-30-46)48-37-33-44(34-38-48)52(50,41-23-11-3-12-24-41)42-25-13-4-14-26-42/h1-38H |
InChI Key |
VXIQXPFIEXQMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



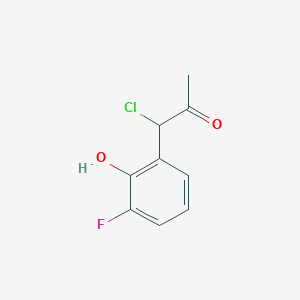
![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)
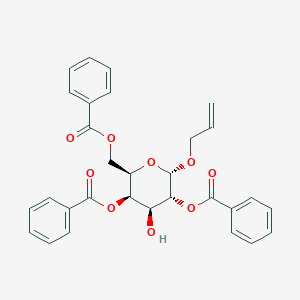
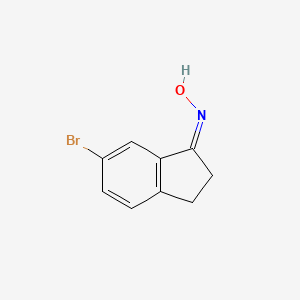
![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
![N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B14035595.png)

